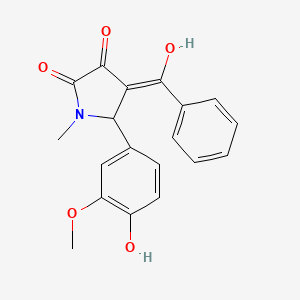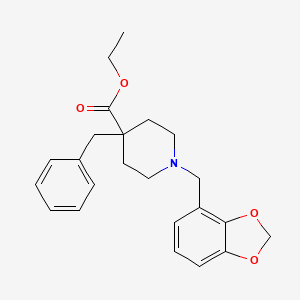
N-(3-methoxypropyl)-2-(4-nitrophenyl)acetamide
Übersicht
Beschreibung
N-(3-methoxypropyl)-2-(4-nitrophenyl)acetamide: is an organic compound with the molecular formula C12H16N2O4 It is characterized by the presence of a methoxypropyl group, a nitrophenyl group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with 3-methoxypropylamine, followed by acetylation. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-methoxypropyl)-2-(4-nitrophenyl)acetamide can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-methoxypropyl)-2-(4-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It is used in assays to investigate enzyme inhibition and binding affinity.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also investigated as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable in the development of polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group is known to participate in electron transfer reactions, which can modulate the activity of enzymes. The methoxypropyl group may enhance the compound’s solubility and facilitate its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
N-(3-methoxypropyl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(3-methoxypropyl)-2-(4-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a nitro group.
N-(3-methoxypropyl)-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: N-(3-methoxypropyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electron transfer capabilities and interactions with biological targets.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-18-8-2-7-13-12(15)9-10-3-5-11(6-4-10)14(16)17/h3-6H,2,7-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCDOXARSVNDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B4769832.png)
![8-(3-CHLOROPHENYL)-7-(4-HEPTYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4769843.png)
![N-(cyanomethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4769846.png)
![[2-(3-Fluorophenyl)ethyl][(3-methoxyphenyl)methyl]amine](/img/structure/B4769848.png)

![4-{[4-(phenylsulfonyl)benzyl]oxy}benzaldehyde](/img/structure/B4769851.png)
![N-allyl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4769863.png)
![3-CYCLOPENTYL-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4769875.png)
![1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-3-(2-CHLOROBENZOYL)THIOUREA](/img/structure/B4769877.png)

![N'-[5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4769895.png)
![methyl [(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4769900.png)
![4-(4-butylphenyl)-5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4769922.png)
![N-(4-bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4769937.png)
